molecular formula C7H4BrClF3NO B1448934 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline CAS No. 1805410-51-8

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline

Cat. No.: B1448934
CAS No.: 1805410-51-8
M. Wt: 290.46 g/mol
InChI Key: WJBQBXXKJZUCCK-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4-(trifluoromethoxy)aniline, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the aromatic ring.

    Coupling Reactions: It is a suitable candidate for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The reactions typically yield substituted aniline derivatives, which can be further functionalized for various applications.

Scientific Research Applications

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes. The bromine and chlorine atoms contribute to its reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Bromo-4-(trifluoromethoxy)aniline

Comparison: 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

3-bromo-2-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(13)6(5)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBQBXXKJZUCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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